Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 4-methoxybenzaldehyde.
Condensation Reaction: Piperazine is reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate compound.
Protection of Piperazine: The intermediate is then treated with tert-butyl chloroformate to protect the piperazine nitrogen atoms, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenyl derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its piperazine core.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity and selectivity towards certain receptors, influencing the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding interactions, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-16(21)14-5-7-15(23-4)8-6-14/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKORTKXLLRQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378116 | |
Record name | tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664362-19-0 | |
Record name | tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.